molecular formula C4H11NO3 B072272 Tris HCl CAS No. 1185-53-1

Tris HCl

Cat. No.: B072272
CAS No.: 1185-53-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
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Description

What exactly is Tris HCL?

The term "shorthand" refers to Tris (hydroxymethyl) aminomethane (THAM) hydrochloride. This compound is an organic chemical commonly utilized in buffer solutions, like TAE and TBE, to make electrophoresis gels. Tris is very water-soluble and beneficial in pH 7.0-9.0.

Trizma HCl is a commonly utilized biological buffer. Tris is a buffer with extensive applications in biological systems, including testing, downstream purification and cell cultivation. The pKa value of Tris is 7.77, which is close to a pH in the physiological range of 7.36.

Utilization of this compound

This compound is a purity reagent for biotechnology-related applications, like electrophoresis and liquid chromatography.

Tris, as well as Tris Hydrochloride, are effective in buffering a range of biological processes. The uses include pH control in vivo and in vitro for body fluids and softening systems for electrophoresis. Tris is used as a base material for polymers such as oxazolones (with carbohydrates)) and Oxazolidines (with aldehydes). It can be used for the direct standardization of a robust acid solution;  the equivalence point can be determined either potentiometrically or by use of a suitable indicator such as 3-(4-Dimethylamino-1-naphthylazo)-4-methoxybenzenesulfonic acid.

It is used to prepare the Laemmli buffer, one of the most commonly used SDS-PAGE buffers. Additionally, the Tris buffer can be utilized for various custom loading and running buffers, usually Glycine and SDS. Single-junction pH electrodes containing silver are not recommended in determining the pH of the solution containing Tris buffer.

The Tris buffer solution is created using making a mixture of Tris together with Tris-HCl. This helps to avoid overshooting the pH and avoids the need to work with strong or base acids.

Concentration and temperature are dependent on this compound

These values for all buffers are dependent on concentration and temperature. Regarding Tris buffers, pH rises approximately 0.03 units for every degC drop in temperature and falls by 0.03-0.05 units for every ten-fold increase in the dilution.

For applications that require precision, you should utilize a meticulously calibrated pH meter that is calibrated using an electrode made of glass and caramel.

Mechanism of Action

Tris hydrochloride, also known as Tris(hydroxymethyl)aminomethane hydrochloride, Tromethamine hydrochloride, or Tris HCl, is a widely used buffering agent in biochemistry and molecular biology . This article provides a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Instead, it serves as a buffering agent, helping to maintain a stable pH environment in various experimental setups . It is crucial in various biological, cell biology, and biochemistry applications for effective pH control in buffer solutions .

Mode of Action

this compound interacts with hydrogen ions in solution to resist changes in pH. It can accept or donate a proton (H+) to maintain the pH of the solution within a certain range . This buffering capacity is essential in many biological and biochemical experiments, where maintaining a stable pH is critical for the accurate performance and interpretation of results .

Biochemical Pathways

For instance, it is used in protein electrophoresis and western blotting, serving in low ionic strength buffers for protein transfer .

Pharmacokinetics

One study suggests that tris exhibits two-compartment characteristics in healthy volunteers and patients with intact renal function .

Result of Action

The primary result of this compound’s action is the maintenance of a stable pH environment. This stability is crucial for various experimental procedures, including those involving proteins and nucleic acids, where pH can significantly impact the structure and function of these biomolecules .

Action Environment

The effectiveness of this compound as a buffering agent can be influenced by temperature and concentration. As temperature decreases from 25 °C to 5 °C, the pH of a Tris buffer will increase an average of 0.03 units per degree. As temperature rises from 25 °C to 37 °C, the pH of a Tris buffer will decrease an average of 0.025 units per degree . Therefore, careful control of these environmental factors is necessary to ensure the optimal performance of this compound as a buffering agent.

Biochemical Analysis

Biochemical Properties

Tris(hydroxymethyl)aminomethane hydrochloride plays a crucial role in biochemical reactions. It is a primary component of buffer solutions used in various experimental settings, including protein biochemistry, molecular biology, and enzymology . Tris HCl interacts with enzymes, proteins, and other biomolecules to maintain the optimal pH environment essential for their function . For instance, it is a common buffer component in DNA gel electrophoresis, which maintains pH stability during the process .

Cellular Effects

Tris(hydroxymethyl)aminomethane hydrochloride has significant effects on various types of cells and cellular processes. In cell culture, this compound helps in maintaining the optimal pH environment essential for cell growth, proliferation, and the maintenance of physiological conditions . It also influences cell function by stabilizing the pH, which is critical for various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Tris(hydroxymethyl)aminomethane hydrochloride is primarily based on its ability to act as a proton acceptor. It combines with hydrogen ions, liberating bicarbonate buffer, to correct acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . This action at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is crucial for its role in biochemical processes.

Temporal Effects in Laboratory Settings

Over time, Tris(hydroxymethyl)aminomethane hydrochloride exhibits stable effects in laboratory settings . It is known for its stability, with minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies have shown that this compound continues to maintain pH stability, making it a reliable component in long-term experiments .

Metabolic Pathways

Tris(hydroxymethyl)aminomethane hydrochloride is involved in various metabolic pathways, particularly those requiring pH regulation . Detailed information on the specific metabolic pathways and enzymes or cofactors that this compound interacts with is currently limited.

Transport and Distribution

Tris(hydroxymethyl)aminomethane hydrochloride is readily soluble in water, allowing it to be easily transported and distributed within cells and tissues

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
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InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)N)O
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Molecular Formula

C4H11NO3
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DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
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Molecular Weight

121.14 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
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Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
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Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
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Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
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Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...
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Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
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Melting Point

171-172 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris HCl
Reactant of Route 2
Tris HCl
Reactant of Route 3
Tris HCl
Reactant of Route 4
Tris HCl
Reactant of Route 5
Tris HCl
Reactant of Route 6
Tris HCl
Customer
Q & A

Q1: Why is tris(hydroxymethyl)aminomethane hydrochloride used so frequently in biochemical research?

A1: tris(hydroxymethyl)aminomethane hydrochloride is a highly versatile buffering agent effective in the pH range of 7.0 to 9.0, which encompasses the physiological pH of many biological systems [, , , , , , , ]. This makes it ideal for maintaining a stable pH in experiments involving proteins, enzymes, and cells. Additionally, it is relatively inexpensive and readily available.

Q2: Can you give specific examples of how tris(hydroxymethyl)aminomethane hydrochloride was utilized in the provided research papers?

A2: Certainly. Here are a few examples:

  • Cell lysis and protein extraction: In several papers, tris(hydroxymethyl)aminomethane hydrochloride buffers were used during the preparation of cell lysates and protein extracts. This helps maintain protein stability during the extraction process [, , ].
  • Enzyme assays: tris(hydroxymethyl)aminomethane hydrochloride buffers were used in various enzyme assays, providing a suitable pH environment for enzyme activity [, , ].
  • Immunological assays: tris(hydroxymethyl)aminomethane hydrochloride was employed in buffers for immunological techniques like radioimmunoassay and Western blotting [, ].
  • Preparation of membrane vesicles: tris(hydroxymethyl)aminomethane hydrochloride buffers were used during the isolation and preparation of membrane vesicles for studying transport processes .

Q3: Does tris(hydroxymethyl)aminomethane hydrochloride interact directly with biological molecules like proteins?

A3: While primarily used for pH control, tris(hydroxymethyl)aminomethane hydrochloride can potentially interact with some proteins and enzymes. Its amine group can bind to metal ions, potentially affecting metalloproteins or enzymes requiring metal cofactors [, ].

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